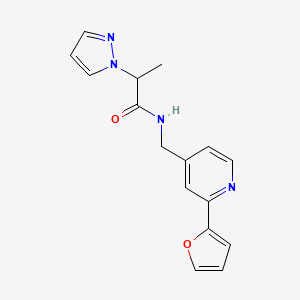

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a heterocyclic organic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a methylpropanamide side chain bearing a pyrazol-1-yl moiety. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., acetamide derivatives, pyrazolo-pyrimidines) exhibit biological activity, implying that this molecule may serve as a scaffold for drug development .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(20-8-3-6-19-20)16(21)18-11-13-5-7-17-14(10-13)15-4-2-9-22-15/h2-10,12H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUKZXQXQTWWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 367.4 g/mol. Its structure includes a furan ring, a pyridine moiety, and a pyrazole group, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and pyrazole moieties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against various viral targets. In one study, compounds similar to this compound exhibited enhanced reverse transcriptase inhibitory activity, suggesting that modifications in the structure can lead to improved antiviral efficacy .

Anticancer Properties

The anticancer potential of similar compounds has also been explored. For example, some pyrazole derivatives demonstrated cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. The presence of the furan ring was noted to enhance the cytotoxicity compared to other structural analogs .

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiviral | Pyrazolo[3,4-d]pyrimidine derivatives | 0.20 - 0.35 μM | |

| Anticancer | Pyrazole derivatives | < 10 μM |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in viral replication or cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors that modulate cellular signaling pathways.

- Induction of Apoptosis : Some studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral effects of pyrazole derivatives revealed that specific substitutions on the pyrazole ring led to increased potency against HIV reverse transcriptase. The compound this compound was included in a series that showed promising results with EC50 values significantly lower than those of standard antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of various furan-containing compounds on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Chemical Reactions Analysis

Functional Group Reactivity

The propanamide backbone and heterocyclic substituents enable distinct reaction pathways:

Amide Group Reactions

-

Hydrolysis : Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 2-(1H-pyrazol-1-yl)propanoic acid and 4-(aminomethyl)-2-(furan-2-yl)pyridine (analogous to ).

-

Nucleophilic Substitution : The amide nitrogen can participate in alkylation or acylation reactions. For example, treatment with methyl iodide forms N-methylpropanamide derivatives .

Pyrazole Ring Reactions

-

Electrophilic Substitution : The pyrazole C4 position undergoes halogenation (e.g., bromination) or nitration in the presence of HNO₃/H₂SO₄ .

-

Coordination Chemistry : The pyrazole N1 atom acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .

Furan Ring Reactivity

-

Oxidation : Furan rings are susceptible to oxidation with KMnO₄/acidic conditions, forming 2,5-diketones or maleic acid derivatives.

-

Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the C5 position of furan due to electron-rich π-systems .

Pyridine Ring Modifications

-

N-Oxidation : Reaction with H₂O₂/CH₃COOH generates pyridine N-oxide , enhancing solubility and bioactivity .

-

Cross-Coupling : Suzuki-Miyaura coupling at the pyridine C2 position with aryl boronic acids yields biaryl derivatives (e.g., 2-(4-fluorophenyl)pyridine ) .

Synthetic Pathways

Key synthetic steps for analogous compounds (Table 1) highlight methods applicable to the target molecule:

Mechanistic Insights

-

Hydrogen Bonding Effects : Crystallographic data from furan-pyrazole hybrids ( ) show intramolecular C–H···O/N interactions stabilize transition states during substitution reactions.

-

Steric Influences : Bulky substituents on the pyridine ring (e.g., 4-methyl) slow electrophilic substitution at adjacent positions .

Stability and Degradation

Comparison with Similar Compounds

(E)-2-(Substituted Indolin-3-ylidene)-N-(Pyridin-4-yl)acetamides ()

These compounds (e.g., entries 46–48 in ) share a pyridinylacetamide backbone but differ in their indolin-3-ylidene substituents (e.g., fluoro, amino, methyl). The target compound replaces the indole ring with a furan-pyridine hybrid and uses a propanamide chain instead of acetamide. The pyrazole group in the target compound may enhance hydrogen-bonding interactions compared to the indole derivatives. Reported values (e.g., 5.797, 5.58) in suggest possible biological activity metrics (e.g., pIC₅₀ or logP), though the exact context is unclear .

Ethyl 6-(1H-Pyrazol-1-yl)pyridine-3-carboxylate (AB7249, )

This ester derivative contains pyridine and pyrazole groups but lacks the amide linker and furan substitution.

Pyrazolo-Pyrimidine Derivatives ()

Example 53 in features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen substituents. While structurally distinct, the shared pyrazole moiety highlights the importance of this heterocycle in mediating interactions with biological targets. The fluorinated aromatic rings in Example 53 may enhance metabolic stability and binding affinity, suggesting that similar modifications could be explored for the target compound .

USP-Related Furan Derivatives (–5)

Compounds such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () share furan and amide groups but incorporate nitro and sulphanyl substituents. These structures emphasize the versatility of furan in drug design, though the target compound’s pyridine-pyrazole combination may offer distinct electronic and steric properties .

Data Table: Comparative Analysis

Key Research Findings and Implications

Structural Flexibility : The target compound’s hybrid pyridine-furan core and pyrazole side chain offer a balance of aromatic stacking and hydrogen-bonding capabilities, distinguishing it from simpler pyridine or indole derivatives .

Amide vs. Ester Linkers : Compared to ester-containing analogs (e.g., AB7249), the amide group in the target compound likely improves stability and target interaction, critical for drug candidates .

Role of Fluorination : Fluorinated analogs (e.g., Example 53) demonstrate enhanced metabolic stability, suggesting that introducing fluorine to the target compound could optimize its pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.